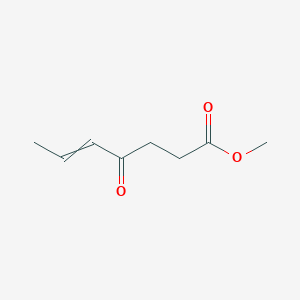
Methyl 4-oxohept-5-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxohept-5-enoate: is an organic compound with the molecular formula C8H12O3. It is a methyl ester derivative of 4-oxohept-5-enoic acid. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure, which includes both a ketone and an alkene functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-oxohept-5-enoate can be synthesized through several methods. One common approach involves the reaction of 4-oxohept-5-enoic acid with methanol in the presence of an acid catalyst. This esterification reaction typically requires refluxing the reactants to achieve a high yield of the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can facilitate the esterification reaction, and the product can be purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-oxohept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of methyl 4-hydroxyhept-5-enoate.
Substitution: The alkene group in the compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Formation of 4-oxohept-5-enoic acid.
Reduction: Formation of methyl 4-hydroxyhept-5-enoate.
Substitution: Formation of halogenated derivatives such as methyl 4-bromohept-5-enoate.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 4-oxohept-5-enoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, making it valuable in the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used as a model compound to study enzyme-catalyzed reactions involving esters and ketones. It may also serve as a precursor for the synthesis of bioactive molecules with potential medicinal properties .
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals. Its reactivity and functional groups make it a versatile building block for the synthesis of complex molecules used in various industrial applications .
Wirkmechanismus
The mechanism of action of methyl 4-oxohept-5-enoate involves its interaction with specific molecular targets and pathways. For instance, in enzyme-catalyzed reactions, the ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. The ketone group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .
Vergleich Mit ähnlichen Verbindungen
Methyl 5-oxohept-6-enoate: Similar structure but with a different position of the ketone group.
Ethyl 4-oxohept-5-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-hydroxyhept-5-enoate: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: Methyl 4-oxohept-5-enoate is unique due to the specific positioning of its functional groups, which allows it to undergo a diverse range of chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
101654-11-9 |
|---|---|
Molekularformel |
C8H12O3 |
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
methyl 4-oxohept-5-enoate |
InChI |
InChI=1S/C8H12O3/c1-3-4-7(9)5-6-8(10)11-2/h3-4H,5-6H2,1-2H3 |
InChI-Schlüssel |
XKVQXYLRYGRSST-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


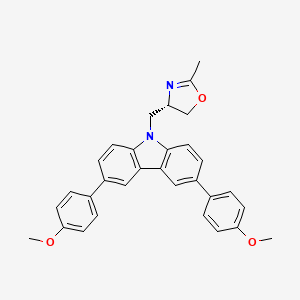
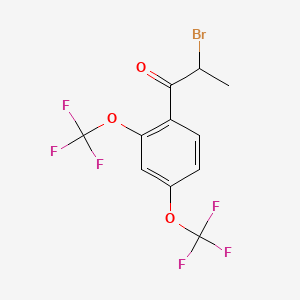
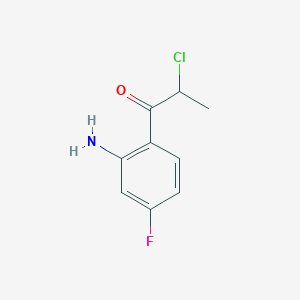


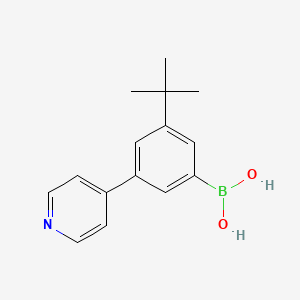
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)
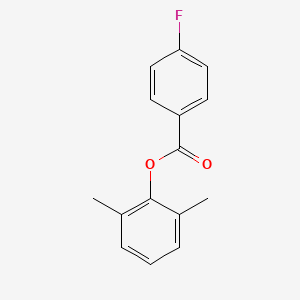
![Diphenyl[(trifluoromethanesulfonyl)oxy]borane](/img/structure/B14075115.png)
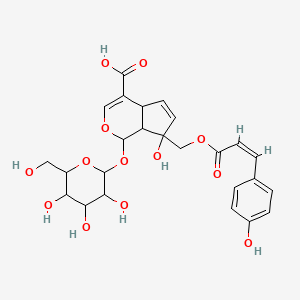
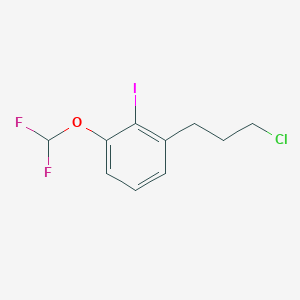

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)

